molecular formula C25H27N5O B11206870 N-[3-(morpholin-4-yl)propyl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

N-[3-(morpholin-4-yl)propyl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11206870
M. Wt: 413.5 g/mol
InChI Key: ZVGBGEZENNTLNQ-UHFFFAOYSA-N
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Description

N-[3-(morpholin-4-yl)propyl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a morpholine ring, a propyl chain, and a pyrrolopyrimidine core with phenyl substituents. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(morpholin-4-yl)propyl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrrolopyrimidine ring system.

    Introduction of Phenyl Groups: Phenyl groups are introduced through electrophilic aromatic substitution reactions.

    Attachment of the Morpholine Ring: The morpholine ring is attached via nucleophilic substitution reactions, often using morpholine and an appropriate leaving group.

    Propyl Chain Addition: The propyl chain is introduced through alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[3-(morpholin-4-yl)propyl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-[3-(morpholin-4-yl)propyl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic applications, including as a kinase inhibitor.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(morpholin-4-yl)propyl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as a kinase inhibitor by binding to the active site of kinases, thereby inhibiting their activity. This inhibition can affect various cellular processes, including signal transduction and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    3-[4-(Morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475): A highly potent and selective kinase inhibitor with similar structural features.

  • N-(3-morpholin-4-ylpropyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-amine : Another compound with a morpholine ring and pyrrolopyrimidine core.

Uniqueness

N-[3-(morpholin-4-yl)propyl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific combination of functional groups and structural features, which confer distinct biological activities and chemical reactivity. Its potential as a kinase inhibitor and its diverse applications in various fields make it a compound of significant interest.

Properties

Molecular Formula

C25H27N5O

Molecular Weight

413.5 g/mol

IUPAC Name

N-(3-morpholin-4-ylpropyl)-5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C25H27N5O/c1-3-8-20(9-4-1)22-18-30(21-10-5-2-6-11-21)25-23(22)24(27-19-28-25)26-12-7-13-29-14-16-31-17-15-29/h1-6,8-11,18-19H,7,12-17H2,(H,26,27,28)

InChI Key

ZVGBGEZENNTLNQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNC2=C3C(=CN(C3=NC=N2)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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